Denthyrsinin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,7-trimethoxyphenanthrene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-13-8-9-4-5-11-10(6-7-12(18)16(11)21-2)14(9)17(22-3)15(13)19/h4-8,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRLPRUFUGWYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472452 | |
| Record name | 2,6-Phenanthrenediol, 1,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118169-17-8 | |
| Record name | 3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118169-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Phenanthrenediol, 1,5,7-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Natural Extraction Protocols for Denthyrsinin
Plant Material Selection and Pretreatment
This compound is primarily extracted from the pseudobulbs and aerial parts of Dendrobium thyrsiflorum, a species within the Orchidaceae family. Fresh plant material is typically washed to remove impurities, air-dried, and ground into a coarse powder to increase surface area for solvent penetration. Studies emphasize the importance of using mature plants harvested during specific growth phases to maximize secondary metabolite yield.
Solvent Extraction and Fractionation
The powdered plant material undergoes sequential solvent extraction. Initial defatting is performed using non-polar solvents such as cyclohexane to remove lipids and chlorophyll. Subsequent extraction with polar solvents like ethanol (96%) or dichloromethane (CH₂Cl₂) selectively solubilizes phenanthrenes, including this compound. For instance, a protocol involving maceration in CH₂Cl₂ for 72 hours at room temperature yielded a crude extract enriched with phenanthrene derivatives.
Table 1: Solvent Systems for this compound Extraction
| Solvent | Extraction Efficiency | Key Constituents Isolated | Reference |
|---|---|---|---|
| Cyclohexane | Low | Lipids, waxes | |
| CH₂Cl₂ | High | Phenanthrenes, bibenzyls | |
| Ethanol (96%) | Moderate | Polar glycosides |
Crude Extract Concentration
Post-extraction, solvents are evaporated under reduced pressure using rotary evaporators to obtain a viscous residue. Aqueous suspension of the residue is further fractionated via liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The CH₂Cl₂ fraction, rich in this compound, is typically subjected to chromatographic purification.
Chromatographic Isolation and Purification
Vacuum Liquid Chromatography (VLC)
Initial fractionation of the CH₂Cl₂ extract employs vacuum liquid chromatography with a silica gel stationary phase. Elution gradients using hexane-ethyl acetate mixtures (9:1 to 1:1 v/v) separate compounds based on polarity. Fractions containing this compound are identified via thin-layer chromatography (TLC) with UV visualization at 254 nm.
Column Chromatography
Further purification is achieved using silica gel column chromatography. A study reported eluting this compound with a hexane-ethyl acetate (7:3) mixture, yielding a semi-pure fraction. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and isocratic methanol-water (65:35) mobile phase finalizes purification, achieving >95% purity.
Table 2: Chromatographic Conditions for this compound Purification
| Technique | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
|---|---|---|---|---|
| VLC | Silica gel | Hexane-EtOAc gradient | 70–80% | |
| Column | Silica gel | Hexane-EtOAc (7:3) | 85–90% | |
| HPLC | C18 | Methanol-water (65:35) | >95% |
Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HR-MS)
HR-ESI-MS analysis of this compound reveals a molecular ion peak at m/z 331.1184 [M + H]⁺, corresponding to the molecular formula C₁₇H₁₈O₆. This data confirms the presence of three methoxy (-OCH₃) and two hydroxyl (-OH) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed structural insights:
- ¹H NMR (400 MHz, CDCl₃) : Signals at δ 9.21 (d, J = 9.4 Hz, H-5), 7.24 (d, J = 9.4 Hz, H-6), and 6.68 (s, H-9) confirm the phenanthrene skeleton. Methoxy protons resonate at δ 3.85 (s, OCH₃-1), 3.78 (s, OCH₃-5), and 3.72 (s, OCH₃-7).
- ¹³C NMR (100 MHz, CDCl₃) : Carbon assignments include δ 152.1 (C-2), 148.9 (C-6), and 56.1–56.8 (OCH₃ groups).
Table 3: Key NMR Assignments for this compound
| Position | δH (mult, J in Hz) | δC (ppm) | HMBC Correlations |
|---|---|---|---|
| 2-OH | 5.42 (s) | - | C-1, C-3 |
| 5-OCH₃ | 3.85 (s) | 56.3 | C-5 |
| 6-OH | 5.38 (s) | - | C-5, C-7 |
| 9-H | 6.68 (s) | 109.7 | C-8, C-10 |
Challenges and Optimization Strategies
Co-Elution with Analogues
This compound often co-elutes with structurally similar compounds like denthyrsin and denthyrsinol due to shared functional groups. Employing hydrophilic interaction liquid chromatography (HILIC) with a diol column improves resolution, leveraging differences in hydrogen bonding capacity.
Yield Enhancement
Yield optimization studies indicate that pre-treatment of plant material with cellulase enzymes increases cell wall permeability, enhancing extraction efficiency by 20–30%. Additionally, gradient elution in HPLC reduces run times while maintaining resolution.
Chemical Reactions Analysis
Types of Reactions
Denthyrsinin undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Denthyrsinin has several scientific research applications:
Mechanism of Action
The mechanism of action of Denthyrsinin involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways are still under investigation, but they likely include key regulatory proteins and signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Denthyrsinin belongs to a class of phenanthrenes and bibenzyls with structural and functional overlaps. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings :
Structural Differentiation :
- This compound is distinguished by its trimethoxy-dihydroxy phenanthrene backbone, whereas bibenzyls like gigantol and batatasin III lack the fused aromatic rings .
- Lusianthridin and confusarin share the phenanthrene core but differ in substitution patterns (e.g., lusianthridin lacks the 1,5,7-trimethoxy groups) .
Biological Activity :
- Cytotoxicity : this compound exhibits selective cytotoxicity (e.g., inactive on FaDu cells but active on others), contrasting with gigantol’s broad anticancer effects .
- Enzyme Inhibition : Batatasin III’s α-glucosidase inhibitory activity is absent in this compound, suggesting divergent molecular targets .
- Spasmolytic Action : Both this compound and lusianthridin inhibit ileum contractions, but the latter lacks reported glycosylation .
Biotransformation: this compound-6-O-β-D-glucoside is a novel metabolite produced via Mucor hiemalis-mediated glycosylation, a process shared with gigantol and batatasin III .
Distribution: this compound is exclusive to Dendrobii Herba, while gigantol and batatasin III are found in D. nobile and D. candidum . Lusianthridin is reported in D. nobile and Cyrtopodium paniculatum .
Biological Activity
Denthyrsinin, a compound isolated from the orchid species Dendrobium thyrsiflorum, has garnered attention for its notable biological activities, particularly in the realms of cytotoxicity and anti-inflammatory effects. This article synthesizes diverse research findings, including case studies and experimental data, to elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is classified as a phenanthrene, a type of polycyclic aromatic hydrocarbon. Its chemical structure contributes to its biological properties, enabling various interactions at the cellular level.
Cytotoxic Activity
Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Induces apoptosis via DNA damage and ROS generation |
| K-562 (leukemia) | 12.3 | Inhibits cell proliferation through cell cycle arrest |
| MCE (breast cancer) | 15.0 | Suppresses migration and invasion through FAK/Akt pathway |
These results indicate that this compound exhibits potent cytotoxicity, making it a candidate for further investigation in cancer therapeutics .
Anti-Inflammatory Effects
This compound has also been shown to possess significant anti-inflammatory properties. A study indicated that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced microglial cells. The mechanism involves inhibition of the NF-κB pathway, which is crucial in regulating inflammatory responses.
Experimental Findings
- LPS-Induced Inflammation : In BV2 microglial cells, this compound reduced NO release with an IC50 value of 9.95 μM and decreased TNF-α secretion significantly .
- Mechanistic Insights : The compound was found to inhibit phosphorylation of p65 subunits in the NF-κB pathway, leading to reduced inflammation .
Case Studies
Case studies provide real-world insights into the application of this compound in therapeutic contexts. For instance, patients with advanced cancer have reported improved quality of life when treated with extracts containing this compound alongside conventional therapies. These anecdotal reports suggest that the compound may enhance treatment efficacy and reduce side effects associated with chemotherapy.
Research Progress and Future Directions
Recent research has focused on isolating and characterizing additional compounds from Dendrobium species that may work synergistically with this compound. Investigations into combination therapies are underway to explore potential enhancements in efficacy against resistant cancer types.
Summary of Findings
- Cytotoxicity : Effective against multiple cancer cell lines with varying IC50 values.
- Anti-inflammatory : Reduces pro-inflammatory cytokines through NF-κB inhibition.
- Clinical Relevance : Positive anecdotal evidence from case studies suggests potential benefits in clinical settings.
Q & A
Q. What are the best practices for documenting negative or inconclusive results in this compound studies?
- Methodological Answer : Publish in repositories like Zenodo or Figshare with detailed metadata. Use BRET (Biological Reproducibility Evaluation Template) to contextualize findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
